

Spectroscopic Scrutiny of 2-Bromoanthraquinone: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromoanthraquinone**

Cat. No.: **B1267325**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **2-Bromoanthraquinone** ($C_{14}H_7BrO_2$), a key intermediate in the synthesis of dyes and pharmaceuticals. A thorough understanding of its structure, confirmed through various spectroscopic techniques, is paramount for its application in research and development. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and provides a predicted analysis for Mass Spectrometry (MS). Detailed experimental protocols and visual workflows are included to facilitate the replication and interpretation of these analytical methods.

Molecular Structure and Spectroscopic Overview

2-Bromoanthraquinone possesses a rigid, planar anthraquinone core with a bromine substituent on one of the aromatic rings. This structure gives rise to a distinct spectroscopic fingerprint that can be comprehensively analyzed to confirm its identity and purity. The following sections detail the expected and observed data from key spectroscopic techniques.

Quantitative Spectroscopic Data

The quantitative data derived from the spectroscopic analysis of **2-Bromoanthraquinone** are summarized in the tables below for ease of reference and comparison.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for **2-Bromoanthraquinone**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~8.42	d	~2.1
H-3	~8.18	d	~8.1
H-4	~7.92	dd	~8.1, ~2.1
H-5, H-8	~8.30	m	-
H-6, H-7	~7.83	m	-

Solvent: CDCl₃, Frequency: 300 MHz. Data is predicted.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-Bromoanthraquinone**

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (C-9, C-10)	> 180
Quaternary Carbons	130 - 140
CH Carbons	125 - 135
C-Br	~128

Note: Specific assignments require 2D NMR techniques. Carbonyl carbons are typically the most downfield.

FT-IR Spectral Data

Table 3: Characteristic FT-IR Absorption Bands for **2-Bromoanthraquinone**

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
~3100 - 3000	Aromatic C-H stretch	Medium
~1670	C=O stretch (quinone)	Strong
~1590, ~1470	Aromatic C=C stretch	Medium-Strong
~1300 - 1000	C-Br stretch	Medium
~900 - 675	Aromatic C-H bend (out-of-plane)	Strong

UV-Vis Spectral Data

Table 4: UV-Vis Absorption Maxima for **2-Bromoanthraquinone**

Wavelength (λ_{max} , nm)	Solvent	Electronic Transition
250 - 270	Acetonitrile	$\pi \rightarrow \pi$
> 320	Acetonitrile	$\pi \rightarrow \pi$

The absorption spectrum of **2-Bromoanthraquinone** is characterized by strong bands in the UV region, typical for anthraquinone derivatives, arising from $\pi \rightarrow \pi^*$ transitions within the aromatic system.

Mass Spectrometry Data

Table 5: Predicted m/z Peaks for **2-Bromoanthraquinone**

m/z	Ion	Notes
286/288	[M] ⁺	Molecular ion peak, showing isotopic pattern for one bromine atom.
258/260	[M-CO] ⁺	Loss of a carbonyl group.
207	[M-Br] ⁺	Loss of the bromine atom.
179	[M-Br-CO] ⁺	Loss of bromine and a carbonyl group.
151	[C ₁₂ H ₇] ⁺	Further fragmentation.

Note: This data is predicted based on the fragmentation of anthraquinone and halogenated aromatic compounds. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio will result in characteristic M and M+2 peaks.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of **2-Bromoanthraquinone**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Bromoanthraquinone** in ~0.7 mL of deuterated chloroform (CDCl₃).
- Instrument: A 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds, 16-32 scans.

- Reference the spectrum to the residual solvent peak (CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle 45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans.
 - Reference the spectrum to the solvent peak (CDCl_3 at 77.16 ppm).

FT-IR Spectroscopy

Objective: To identify the functional groups present in **2-Bromoanthraquinone**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (~1-2 mg) of **2-Bromoanthraquinone** with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrument: A Fourier-Transform Infrared Spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of **2-Bromoanthraquinone**.

Methodology:

- Sample Preparation: Prepare a dilute solution of **2-Bromoanthraquinone** in a suitable UV-grade solvent (e.g., acetonitrile) of a known concentration (typically in the range of 10^{-5} to 10^{-4} M).
- Instrument: A dual-beam UV-Vis spectrophotometer.
- Acquisition:
 - Use a matched pair of quartz cuvettes (1 cm path length).
 - Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
 - Scan the absorbance from approximately 200 to 600 nm.

Mass Spectrometry (Predicted)

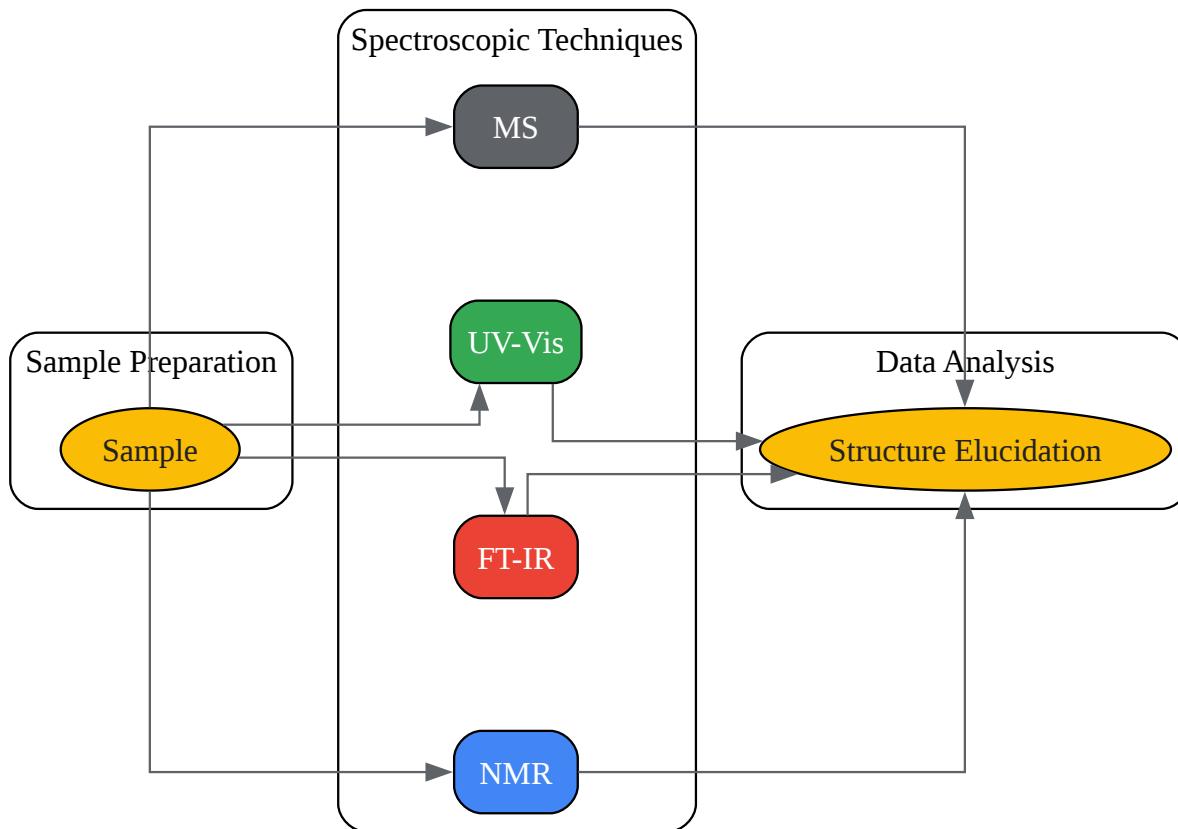
Objective: To determine the molecular weight and fragmentation pattern of **2-Bromoanthraquinone**.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate a mass spectrum.

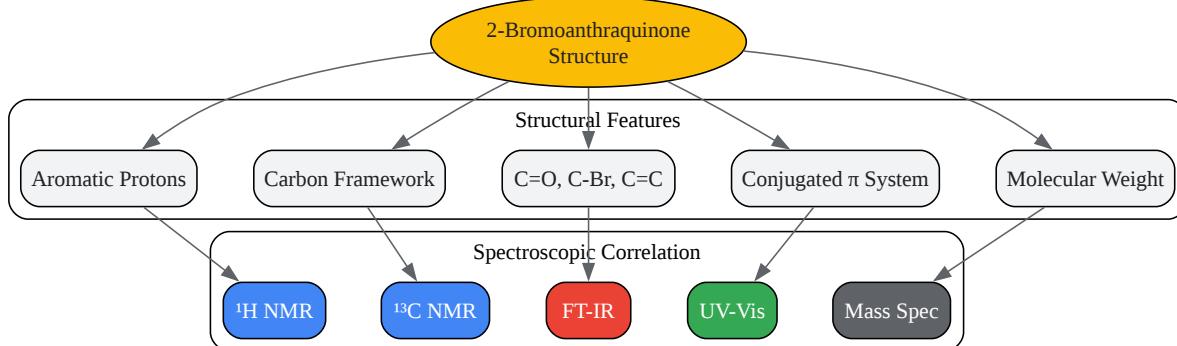
Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic analysis and the relationship between the molecular structure and the resulting spectral data.



[Click to download full resolution via product page](#)

A high-level workflow for the spectroscopic analysis of **2-Bromoanthraquinone**.

[Click to download full resolution via product page](#)

Correlation of molecular features of **2-Bromoanthraquinone** with spectroscopic data.

Conclusion

The collective data from ^1H NMR, ^{13}C NMR, FT-IR, and UV-Vis spectroscopy, complemented by predicted mass spectrometry, provides a robust and comprehensive characterization of the **2-Bromoanthraquinone** structure. This guide serves as a valuable resource for researchers and professionals, enabling confident identification and utilization of this important chemical compound in various scientific and industrial applications. The detailed protocols and visual aids are intended to streamline the analytical process, ensuring accurate and reproducible results.

- To cite this document: BenchChem. [Spectroscopic Scrutiny of 2-Bromoanthraquinone: A Technical Guide for Structural Elucidation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267325#spectroscopic-analysis-of-2-bromoanthraquinone-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com